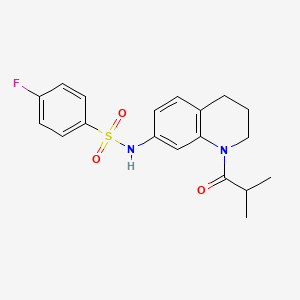

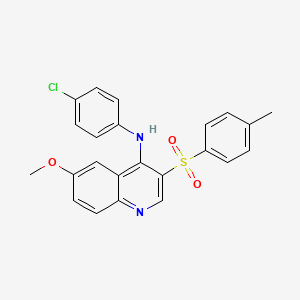

4-(2,4-ジオキソ-3-フェニル-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

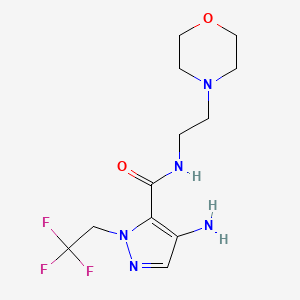

The compound of interest, "methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate," is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their potential in drug development, particularly as antitumor, antibacterial, and antiviral agents. The compound is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as the ester, amide, and the pyrimidine ring system.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridines, as seen in the preparation of compounds with enhanced emission properties . Another example is the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, which involves the carbonation of lithium salt of aniline derivatives followed by coupling with dihydroxybenzaldehyde . These methods highlight the versatility of pyrimidine chemistry in generating compounds with specific functional groups that can be further modified for desired applications.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and often confirmed by X-ray crystallography . The presence of substituents on the pyrimidine ring can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with biological targets. The molecular structure is also crucial in determining the photophysical properties of the compound, as seen in the luminescent properties of related compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which allow for the synthesis of a wide array of heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is used to prepare different pyrido[1,2-a]pyrimidin-4-ones and related heterocycles . Similarly, the benzyloxycarbonyl amino group in methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate serves as a precursor for the synthesis of various fused pyrimidinones . These reactions are often facilitated by the presence of electron-withdrawing or electron-donating groups, which can activate the pyrimidine ring towards nucleophilic or electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the luminescent properties and the ability to form nano-aggregates with enhanced emission in certain solvents are notable characteristics of some pyrimidine compounds . The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of substituents on the pyrimidine ring. Additionally, the presence of functional groups such as esters, amides, and nitro groups can affect the acidity, basicity, and reactivity of the molecule .

科学的研究の応用

抗がん特性

この化合物は、抗がん剤として有望視されています。 研究者らは、特にヒト結腸癌細胞株(HCT116)において、その癌細胞増殖抑制効果を観察しています 。その作用機序と潜在的な臨床応用に関するさらなる調査が進行中です。

光起電力用途

「4-(2,4-ジオキソ-3-フェニル-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド)安息香酸メチル」は、ペロブスカイト太陽電池での使用が検討されています。 金ナノスフィアと組み合わせて使用すると、ペロブスカイト材料とよく整合するバンドオフセットを示し、太陽電池の効率を向上させる可能性があります .

抗菌および抗真菌活性

研究では、この化合物のインビトロにおける抗菌および抗真菌特性が評価されています。 ピラゾール部分を有する新規な官能化誘導体を合成および試験した結果、有望な結果が得られています .

複素環骨格の組み込み

この化合物の複素環部分は、アゾ染料誘導体に組み込むことができます。イミダゾール、ピラゾール、チアゾール、オキサゾロン、チオフェン、ピロール、ベンゾチアゾール、キノリンなどのさまざまな骨格が検討されています。 これらの修飾により、その生物活性特性を微調整することができます .

特性

IUPAC Name |

methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c1-27-18(25)12-7-9-13(10-8-12)21-16(23)15-11-20-19(26)22(17(15)24)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,26)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXKLURJCMLQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

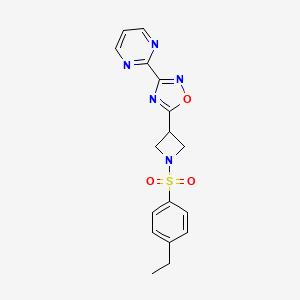

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

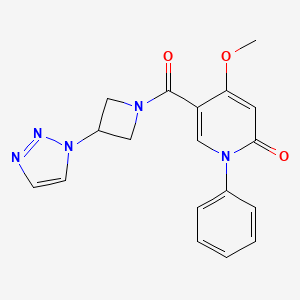

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

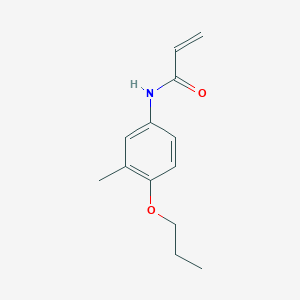

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)